molecular formula C5H12O4<br>C(CH2OH)4 B7768971 Pentaerythritol CAS No. 1632063-92-3

Pentaerythritol

Cat. No.: B7768971
CAS No.: 1632063-92-3
M. Wt: 136.15 g/mol
InChI Key: WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Description

Pentaerythritol is an organic compound with the chemical formula C(CH₂OH)₄. It is a white, crystalline solid that is classified as a polyol, specifically a tetrol, due to its four hydroxyl groups. The compound was first synthesized in 1891 by German chemist Bernhard Tollens and his student P. Wigand . This compound is widely used in the production of explosives, plastics, paints, and cosmetics, among other commercial products .

Mechanism of Action

Target of Action

Pentaerythritol is a versatile compound that serves as a building block for the synthesis and production of various commercial products . Its primary targets are diverse and depend on the specific application. For instance, in the form of this compound tetranitrate (PETN), it targets the cardiovascular system, acting as a coronary vasodilator in the treatment of heart conditions such as angina .

Mode of Action

This compound interacts with its targets in different ways. As PETN, it releases free nitric oxide (NO) after a denitration reaction, triggering NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . This interaction results in vasodilation, which is beneficial for treating heart conditions.

Biochemical Pathways

The biochemical pathways affected by this compound are also application-dependent. In the case of PETN, it targets reactive oxygen species generation, halting changes in mitochondrial antioxidant enzymes and progressive fibrotic remodeling . This action leads to the amelioration of cardiac functional performance in rats with ischemic heart failure .

Pharmacokinetics

It’s known that petn, a derivative of this compound, is lipid-soluble and has a more prolonged duration of action compared to other nitrates .

Result of Action

The result of this compound’s action is largely dependent on its form and application. As a coronary vasodilator, PETN improves cardiac function in patients with ischemic heart failure . In its base form, this compound is used in the production of various commercial products, including explosives, plastics, paints, and cosmetics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of PETN can decrease when mixed with certain compounds . Furthermore, the solubility of this compound in water and other solvents can affect its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple-addition reaction between acetaldehyde and formaldehyde. The process involves the following steps :

    Reaction of Acetaldehyde with Formaldehyde: Acetaldehyde reacts with three equivalents of formaldehyde in the presence of a base such as sodium hydroxide or calcium hydroxide to form pentaerythrose.

    Cannizzaro Reaction: A fourth equivalent of formaldehyde undergoes a Cannizzaro reaction, resulting in the formation of this compound and formate ion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where formaldehyde and acetaldehyde are reacted in a reactor with controlled addition of sodium hydroxide and formic acid . The reaction mixture is then transferred to a buffer tank for further processing and purification.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: this compound can be oxidized to form this compound tetranitrate (PETN), a powerful explosive.

    Reduction: Reduction reactions are less common but can involve the conversion of hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups to form derivatives used in various applications.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentaerythritol has a wide range of applications in scientific research and industry :

Comparison with Similar Compounds

Pentaerythritol can be compared with other polyols and related compounds :

    Neopentane: Similar in structure but lacks hydroxyl groups.

    Neopentyl Alcohol: Contains one hydroxyl group.

    Neopentyl Glycol: Contains two hydroxyl groups.

    Trimethylolethane: Contains three hydroxyl groups.

    Orthocarbonic Acid: Contains four hydroxyl groups but differs in its overall structure.

This compound is unique due to its four hydroxyl groups, making it highly versatile for various chemical transformations and industrial applications.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
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InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)CO)O
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Molecular Formula

C5H12O4, C(CH2OH)4
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Related CAS

54640-10-7
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026943
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Molecular Weight

136.15 g/mol
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Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C
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Flash Point

About 240 °C (open cup), 240 °C o.c.
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Solubility

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6%
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Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg
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Color/Form

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

CAS No.

115-77-5
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Record name PENTAERYTHRITOL
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Record name PENTAERYTHRITOL
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Melting Point

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes)
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Record name PENTAERYTHRITOL
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Synthesis routes and methods I

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
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1200 g
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63 g
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Synthesis routes and methods II

Procedure details

Similar viscosities are obtained by initially heating the polyalcohols (a) to (d) with polyphosphoric acid (= phosphoric acid dehydrated above 200° C.), resulting once again in the formation of acid semi-esters and diester mixtures through cleavage of the anhydridic phosphorus-oxygen-phosphorus bond. These acid semi-ester and di-ester mixtures are mixed with the multicomponent mixture of 1 mol of ε-caprolactam, 1 mol of trimethylol propane and 1 mol of water.
[Compound]
Name
ester
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
di-ester
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0 (± 1) mol
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reactant
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1 mol
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Quantity
1 mol
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Quantity
1 mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
methylene
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
carbonyl
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[Compound]
Name
alcohol
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solvent
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
petroleum ether
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0 (± 1) mol
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solvent
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[Compound]
Name
Ca(OH)2
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
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0 (± 1) mol
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[Compound]
Name
polyhydric alcohol
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Synthesis routes and methods V

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
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[Compound]
Name
alcohol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentaerythritol
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Pentaerythritol
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Customer
Q & A

Q1: What is the molecular formula and weight of pentaerythritol?

A1: this compound has a molecular formula of C5H12O4 and a molecular weight of 136.15 g/mol.

Q2: How can spectroscopic data be used to identify this compound?

A2: Infrared (IR) spectroscopy is a useful tool for identifying this compound. The disappearance of the hydroxyl (-OH) absorption peak in the IR spectrum confirms the completion of esterification reactions involving this compound. []

Q3: What is the crystal habit of this compound and how can it be modified?

A3: this compound typically forms rod-shaped crystals, which can lead to low bulk density and poor flowability. [] Additives such as dithis compound (DPE), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC) can modify the crystal habit and improve bulk density. DPE interacts with specific crystal faces of this compound, altering its growth pattern. [] MC and HPMC promote the formation of spherical this compound crystals through a multi-step mechanism. []

Q4: What are some common applications of this compound and its derivatives?

A4: this compound and its derivatives are used in various applications including:

  • Flame retardants: this compound phosphate, aminated this compound phosphate, and melamine salt of this compound bisphosphate (MPP) exhibit flame-retardant properties in materials like liner boards and polyurethane foam. [, ]
  • Polyurethane synthesis: this compound can be used to modify castor oil, increasing its hydroxyl content and making it suitable for polyurethane production with improved properties. []
  • Thermal stabilizers: this compound esters, particularly dimerized this compound esters, act synergistically with metal soaps (e.g., zinc and calcium stearates) to stabilize poly(vinyl chloride) (PVC) against heat-induced discoloration. []
  • Coating compositions: this compound phthalic anhydride resin (PPR), synthesized from this compound and phthalic anhydride, finds application as a binder in coatings, adhesives, plastics, varnishes, and printing inks. []
  • Low-calorie food additives: Erythritol and this compound fatty acid esters show potential as low-calorie alternatives to fats and sugars in food. []

Q5: How does the addition of this compound affect the properties of epoxy resin composites?

A5: this compound, when added to epoxy resin composites containing melamine phosphate, shows a complex influence on flame retardancy. While small additions of this compound can slightly improve flame retardancy, higher concentrations decrease it. [] The addition of both melamine phosphate and this compound enhances the thermal stability of the composites at high temperatures. []

Q6: What are the advantages of using this compound esters as additives in industrial air compressor oils?

A6: Blending commercial air compressor oil with this compound ester (PE) derived from vegetable oil shows promising tribological properties. Specifically, a blend of 75 vol.% PE and 25 vol.% SAE30 compressor oil exhibits lower coefficient of friction (COF) and specific wear rate (SWR) compared to the individual components, especially under high loads and sliding speeds. [] This improved performance is attributed to the formation of a protective coating on the surface of the lubricated components. []

Q7: How is dithis compound formed and what role does monothis compound play in its synthesis?

A7: Dithis compound is formed through the base-catalyzed Tollens condensation of acetaldehyde and formaldehyde. Monothis compound (C(CH2OH)4) acts as a key intermediate in this reaction sequence. Evidence for this mechanism comes from: (1) isolation of radioactive dithis compound when radioactive monothis compound is used in the reaction, (2) comparison of radioactivity levels in mono- and di-pentaerythritol synthesized using radioactive formaldehyde, and (3) the observation that dithis compound yield is directly influenced by the concentration of monothis compound in the reaction mixture. []

Q8: Can you describe an efficient method for synthesizing this compound tetraisostearate?

A8: A two-step method can be employed:

  1. This compound and isostearic acid, in a molar ratio of 1:4.0-4.2, are reacted in a reactor with stirring. []
  2. A composite metal oxide catalyst is added to the mixture and the reaction proceeds at 140-150 °C for 4-5 hours. [, ]

Q9: What is the role of catalysts in the synthesis of this compound esters?

A9: Catalysts play a crucial role in the esterification of this compound with fatty acids to produce this compound esters. Various catalysts have been studied, including solid superacid SO42-/ZrO2-Al2O3, p-toluene sulfonic acid, and metal oxides. [, , ] These catalysts enhance the reaction rate and influence the yield and purity of the desired ester.

Q10: Can microorganisms degrade this compound tetranitrate (PETN)?

A10: Yes, certain microorganisms can degrade PETN. A strain of Enterobacter cloacae, designated PB2, was isolated from soil and demonstrated the ability to utilize PETN as a sole nitrogen source for growth. [] This bacterium degrades PETN through a series of enzymatic reactions, producing metabolites like this compound dinitrate and 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal. [] A key enzyme involved in this process is PETN reductase, an NADPH-dependent flavoprotein that cleaves nitrate groups from PETN. [, ]

Q11: How is this compound tetranitrate (PETN) metabolized in the body?

A11: PETN undergoes bioactivation primarily in the mitochondria, with mitochondrial aldehyde dehydrogenase (ALDH-2) playing a key role. [] The process involves a stepwise reduction of the four nitrate groups, resulting in the formation of active metabolites: this compound trinitrate (PEtriN), this compound dinitrate (PEdiN), and this compound mononitrate (PEmonoN). [] These metabolites contribute to PETN's vasodilatory effects.

Q12: Are there differences in the metabolism of PETN compared to other organic nitrates?

A12: While ALDH-2 is essential for the bioactivation of various organic nitrates, there are differences in their interactions with this enzyme. PETN, similar to glyceryl trinitrate (GTN), relies on the esterase activity of ALDH-2 for its bioactivation. [] Interestingly, while both GTN and PETN inhibit ALDH-2 dehydrogenase activity, only GTN inhibits its esterase activity. [] This distinction might contribute to the greater potency of GTN in eliciting mitochondrial superoxide formation and nitrate tolerance compared to PETN. []

Q13: How does the co-administration of other drugs affect PETN's pharmacokinetics?

A13: Co-administration of PETN with meprobamate and diphenhydramine significantly increases the plasma levels of this compound mononitrate, a major active metabolite of PETN. [] This effect is attributed to an interaction between these drugs, leading to enhanced absorption or reduced clearance of this compound mononitrate. []

Q14: What analytical techniques are used to quantify PETN and its metabolites?

A14: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a sensitive and specific method for quantifying PETN and its denitrated metabolites in biological samples. [] This method allows for the determination of these compounds at very low concentrations.

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